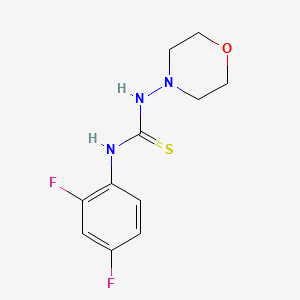
N-(2-chlorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chlorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide, also known as CQCA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. CQCA belongs to the class of quinolinecarboxamide compounds and has been found to exhibit various biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of N-(2-chlorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide is not fully understood. However, studies have suggested that N-(2-chlorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide may act by inhibiting DNA synthesis and inducing apoptosis in cancer cells. N-(2-chlorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide has also been found to inhibit the activity of topoisomerase II, an enzyme that plays a critical role in DNA replication and repair.
Biochemical and Physiological Effects
N-(2-chlorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide has been found to exhibit various biochemical and physiological effects. Studies have shown that N-(2-chlorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide can induce cell cycle arrest and apoptosis in cancer cells. N-(2-chlorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide has also been found to inhibit the growth and proliferation of cancer cells by inducing oxidative stress and DNA damage.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(2-chlorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide is its broad-spectrum activity against cancer cells and bacteria. N-(2-chlorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide has also been found to exhibit low toxicity towards normal cells, making it a potentially safe and effective therapeutic agent. However, one of the limitations of N-(2-chlorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide is its poor solubility in water, which may limit its use in certain experimental settings.
Future Directions
There are several potential future directions for research on N-(2-chlorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide. One area of research could be the development of novel formulations of N-(2-chlorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide that improve its solubility and bioavailability. Another area of research could be the identification of the specific molecular targets of N-(2-chlorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide and the development of more targeted therapies based on these targets. Finally, further studies could be conducted to investigate the potential use of N-(2-chlorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide in combination with other anticancer agents or antibiotics to enhance their efficacy.
Conclusion
In conclusion, N-(2-chlorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. N-(2-chlorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide exhibits broad-spectrum activity against cancer cells and bacteria and has been found to exhibit low toxicity towards normal cells. Future research on N-(2-chlorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide could focus on the development of novel formulations, the identification of specific molecular targets, and the investigation of potential combination therapies.
Synthesis Methods
The synthesis of N-(2-chlorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide involves the reaction of 2-chloroaniline with ethyl acetoacetate in the presence of sodium ethoxide. The resulting product is then reacted with hydrazine hydrate to form the hydrazone intermediate. This intermediate is then cyclized to form the final product, N-(2-chlorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide. The overall synthesis method is shown in Figure 1.
Scientific Research Applications
N-(2-chlorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide has been extensively studied for its potential applications in scientific research. One of the main areas of research has been its use as a potential anticancer agent. Studies have shown that N-(2-chlorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide exhibits cytotoxic effects against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
In addition to its anticancer properties, N-(2-chlorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide has also been found to exhibit antimicrobial activity. Studies have shown that N-(2-chlorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide has potent antibacterial activity against both gram-positive and gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
properties
IUPAC Name |
N-(2-chlorophenyl)-3,4-dihydro-2H-quinoline-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O/c17-13-8-2-3-9-14(13)18-16(20)19-11-5-7-12-6-1-4-10-15(12)19/h1-4,6,8-10H,5,7,11H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFQZJDWWFVHLAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5821287.png)

![11-phenyl-12H-thieno[2',3':4,5]pyrimido[2,1-a][1,2,4]triazolo[4,3-c]phthalazin-12-one](/img/structure/B5821297.png)

![2-chloro-N'-[1-(2,5-dimethyl-3-furyl)ethylidene]benzohydrazide](/img/structure/B5821318.png)
![2-[(2-oxo-2-phenylethyl)sulfonyl]-N-phenylacetamide](/img/structure/B5821329.png)
![7-[(2-fluorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B5821335.png)
![4-{[3-(aminocarbonyl)-4-chlorophenyl]amino}-4-oxobutanoic acid](/img/structure/B5821348.png)


![N-benzyl-3-[5-(2-nitrophenyl)-2-furyl]acrylamide](/img/structure/B5821376.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B5821383.png)
![1-(2,5-dimethoxybenzyl)-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine](/img/structure/B5821389.png)
![4-chloro-2-{[(3-methoxyphenoxy)acetyl]amino}benzoic acid](/img/structure/B5821396.png)